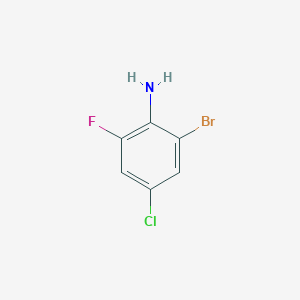
2-Bromo-4-chloro-6-fluoroaniline
Übersicht
Beschreibung
2-Bromo-4-chloro-6-fluoroaniline is a compound with the formula C6H4BrClFN. It has a molecular weight of 224.458 . It is an aniline derivative .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-chloro-6-fluoroaniline consists of a benzene ring substituted with bromo, chloro, fluoro, and amino groups . The IUPAC Standard InChIKey is LIBGMUMMWYKJSC-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Bromo-4-chloro-6-fluoroaniline is a pink to brown crystalline solid . It has a melting point of 54-58 °C .Wissenschaftliche Forschungsanwendungen
Metabolism of Halogenated Anilines : A study on rat liver microsomal metabolism of halogenated anilines, including 2-bromo-4-methylaniline, showed the formation of various metabolites. These include benzyl alcohols, benzaldehydes, hydroxylamines, nitroso derivatives, azoxy, azo, and hydrazo derivatives, and halogenated N-(4'-aminobenzyl)-4-methylanilines. The type of halogen substituent influences the rate of microsomal metabolism (Boeren et al., 1992).
Crystal and Molecular Structure Analysis : Research on 2,6-dibromo-3-chloro-4-fluoroaniline determined its crystal and molecular structure, revealing monoclinic crystals with specific dimensions and classical intra- and intermolecular hydrogen bonds of the N–H···Hal type, along with dispersive halogen···halogen interactions (Betz, 2015).
Dielectric Relaxation Studies : An investigation into the dielectric absorption of various halogenated anilines, including 2-bromoaniline, in benzene solutions was conducted. This study aimed to understand relaxation times and thermodynamical parameters like free energy, enthalpy, and entropy of activation, offering insights into the molecular dynamics of these compounds (Vyas & Vashisth, 1988).
Synthesis of Chemical Compounds : Various studies have reported the synthesis of complex chemical compounds using halogenated anilines as starting materials. These include the synthesis of 4-Bromo-2-fluorobiphenyl and 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, which are intermediates for synthesizing biologically active compounds (Yong-qiang, 2012); (Wang et al., 2016).
Halogenometalates with N-Containing Organic Cations : Research on halogenocomplexes formed with organic cations, such as fluoro, chloro, and bromo complexes, has been reviewed. This study focused on their crystal structures, spectroscopic characterization, and thermal behavior, contributing to the understanding of structural chemistry in this domain (Bentrup, Feist & Kemnitz, 1999).
Photoreaction Mechanisms : A study on 4-bromo-2-chloro-6-fluorophenol investigated its photoreaction mechanisms and hydrogen-atom tunneling in argon matrices, providing insights into the behavior of similar halogenated compounds under UV irradiation (Nanbu, Sekine & Nakata, 2012).
Liquid Crystal and Electrooptical Properties : Research on 4-n-alkylphenyl 4-n-alkylbicyclo(2.2.2)octane-1-carboxylates with different substituents, including fluoro and chloro, highlighted their applications in producing low melting esters with large nematic ranges, useful in electrooptical properties (Gray & Kelly, 1981).
Quantum Chemical Calculations and Spectroscopic Properties : A study involving quantum chemical calculations of 2,6-dibromo-3-chloro-4-fluoroaniline provided insights into its molecular structure, energies, nonlinear optical (NLO) analysis, and vibrational analysis, contributing to understanding its spectroscopic properties (Eşme & Sagdinc, 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-bromo-4-chloro-6-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHBARSMRVAINH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371212 | |
| Record name | 2-Bromo-4-chloro-6-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-chloro-6-fluoroaniline | |
CAS RN |
195191-47-0 | |
| Record name | 2-Bromo-4-chloro-6-fluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=195191-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-chloro-6-fluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





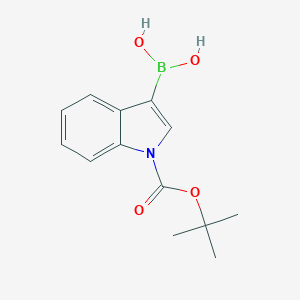
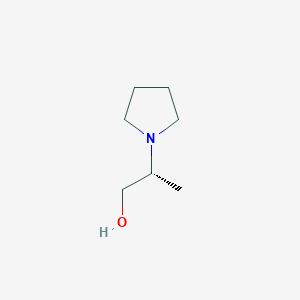
![[5-(benzothiazolyl)-2H-pyrazol-3-yl]-amine](/img/structure/B70016.png)
![2-[2-(3,4-Dichlorophenyl)morpholin-2-YL]ethanol](/img/structure/B70018.png)
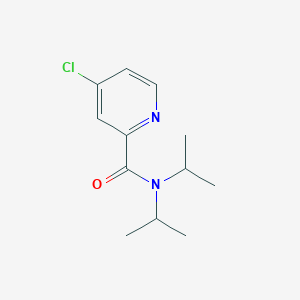
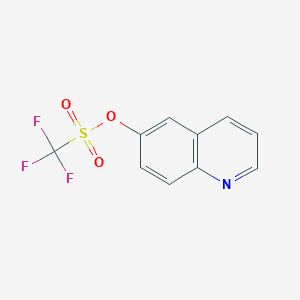
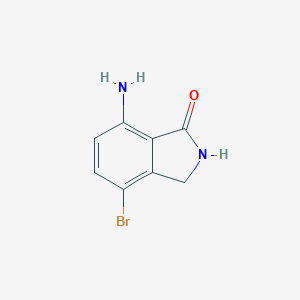
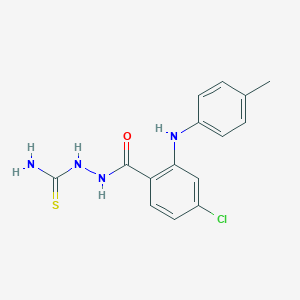
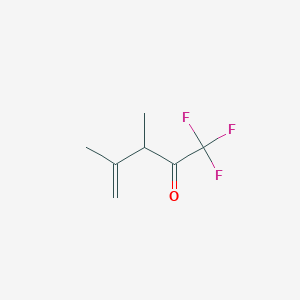
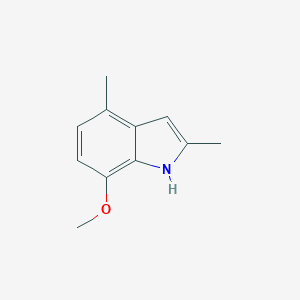
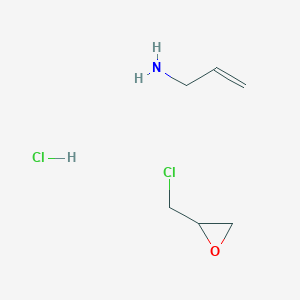
![Methyl (1S,2S,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B70042.png)